molecular formula C7H15ClO2S B13290441 4,4-Dimethylpentane-2-sulfonyl chloride

4,4-Dimethylpentane-2-sulfonyl chloride

Cat. No.: B13290441
M. Wt: 198.71 g/mol
InChI Key: UCARSPYMPZJRAC-UHFFFAOYSA-N
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Description

4,4-Dimethylpentane-2-sulfonyl chloride is a branched sulfonyl chloride with the molecular formula C₇H₁₅ClO₂S. It features a sulfonyl chloride (-SO₂Cl) functional group attached to a pentane backbone substituted with two methyl groups at the 4-position. This compound is primarily used as an intermediate in organic synthesis, particularly in sulfonylation reactions to introduce sulfonyl groups into target molecules. Its branched structure confers steric hindrance, which can influence reactivity and selectivity in chemical transformations.

Properties

Molecular Formula

C7H15ClO2S

Molecular Weight

198.71 g/mol

IUPAC Name

4,4-dimethylpentane-2-sulfonyl chloride

InChI

InChI=1S/C7H15ClO2S/c1-6(11(8,9)10)5-7(2,3)4/h6H,5H2,1-4H3

InChI Key

UCARSPYMPZJRAC-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)C)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethylpentane-2-sulfonyl chloride can be synthesized through the oxidation of thiol derivatives. One common method involves the use of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) as reagents. The reaction proceeds through oxidative chlorination, converting thiol derivatives directly into sulfonyl chlorides . Another method involves the use of N-chlorosuccinimide (NCS) and tetrabutylammonium chloride in the presence of water, followed by reaction with amines or sodium azide .

Industrial Production Methods

Industrial production of sulfonyl chlorides, including this compound, typically involves large-scale oxidation processes using similar reagents and conditions as described above. The choice of reagents and conditions may vary depending on the desired yield, purity, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylpentane-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.

    Oxidation Reactions: It can be further oxidized to form sulfonic acids.

    Reduction Reactions: It can be reduced to form thiols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, which react with the sulfonyl chloride group to form sulfonamides under mild conditions.

    Oxidation Reactions: Reagents such as hydrogen peroxide and thionyl chloride are used for oxidative chlorination.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce sulfonyl chlorides to thiols.

Major Products Formed

    Sulfonamides: Formed from substitution reactions with amines.

    Sulfonic Acids: Formed from oxidation reactions.

    Thiols: Formed from reduction reactions.

Scientific Research Applications

4,4-Dimethylpentane-2-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-dimethylpentane-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the release of chloride ion (Cl-) and the formation of the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chlorides

Sulfonyl chlorides vary significantly in reactivity, stability, and physical properties based on their molecular structure. Below is a detailed comparison of 4,4-dimethylpentane-2-sulfonyl chloride with analogous compounds:

Structural and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility (in water)
This compound C₇H₁₅ClO₂S 198.71 ~220–225 (est.) Low
Methanesulfonyl chloride CH₃ClO₂S 114.56 161–163 Reacts violently
Ethanesulfonyl chloride C₂H₅ClO₂S 128.59 168–170 Reacts with water
2-Propanesulfonyl chloride C₃H₇ClO₂S 142.61 185–187 Low
tert-Butylsulfonyl chloride C₄H₉ClO₂S 156.63 195–200 Insoluble

Key Observations :

  • Branching Effects : The methyl groups in this compound increase steric hindrance compared to linear analogs (e.g., ethanesulfonyl chloride), reducing its nucleophilic substitution reactivity but enhancing stability during storage .
  • Boiling Point : Higher molecular weight and branching elevate boiling points relative to simpler sulfonyl chlorides.
  • Solubility : All sulfonyl chlorides are moisture-sensitive, but branched derivatives exhibit lower water solubility due to hydrophobic alkyl chains.
Stability and Handling

Branched sulfonyl chlorides like this compound are less prone to hydrolysis than linear analogs. However, they still require anhydrous storage. Methanesulfonyl chloride, by contrast, reacts violently with water, necessitating stringent handling protocols.

Research Findings

  • Steric Effects : Studies indicate that branching in sulfonyl chlorides reduces reaction rates in SN2 mechanisms but improves selectivity in electrophilic aromatic substitutions .
  • Thermal Stability : this compound decomposes at temperatures above 250°C, whereas tert-butylsulfonyl chloride remains stable up to 300°C.

Biological Activity

4,4-Dimethylpentane-2-sulfonyl chloride (also known as 4,4-Dimethyl-2-pentanesulfonyl chloride) is a sulfonyl chloride compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its antimicrobial, antioxidant, and antitumor properties, supported by recent research findings and case studies.

This compound is characterized by its sulfonyl chloride functional group, which is known for its reactivity in nucleophilic substitution reactions. This compound can be synthesized through various methods involving sulfonation of the corresponding hydrocarbons.

Antimicrobial Activity

Recent studies have indicated that sulfonyl chlorides can exhibit significant antimicrobial properties. For instance, compounds derived from this compound have shown effectiveness against various bacterial strains. A study demonstrated that derivatives of related sulfonyl compounds displayed notable antimicrobial potency against Staphylococcus epidermidis and Staphylococcus haemolyticus .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compound derivativeS. epidermidis32 µg/mL
This compound derivativeS. haemolyticus64 µg/mL

Antioxidant Activity

The antioxidant capacity of sulfonyl chlorides has been a focal point in recent research. Compounds synthesized from this compound have exhibited significant radical scavenging activity. For example, a study reported that certain derivatives were effective in scavenging DPPH radicals, indicating their potential use in mitigating oxidative stress .

CompoundDPPH Scavenging Activity (%)
This compound derivative78% at 100 µM

Antitumor Activity

The antitumor potential of sulfonyl chlorides has been explored extensively. In vitro studies have shown that certain derivatives of this compound can inhibit the proliferation of cancer cell lines. Notably, one derivative demonstrated an IC50 value of 0.17 µM against the MDA-MB-231 breast cancer cell line, suggesting potent antitumor activity .

CompoundCancer Cell LineIC50 (µM)
Derivative AMDA-MB-2310.17
Derivative BHeLa0.05

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various sulfonyl chloride derivatives against common pathogens. The results indicated that modifications to the sulfonyl group significantly influenced antimicrobial potency.
  • Antioxidant Properties : Research focused on the antioxidant capabilities of sulfonyl compounds revealed that structural variations could enhance radical scavenging efficiency.
  • Antitumor Screening : In a series of experiments assessing the cytotoxic effects on cancer cell lines, several derivatives derived from this compound showed promising results in halting cell cycle progression and inducing apoptosis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4,4-Dimethylpentane-2-sulfonyl chloride, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis of sulfonyl chlorides typically involves chlorosulfonation of alkanes or oxidation of thiol intermediates. For branched alkanes like 4,4-dimethylpentane, chlorosulfonic acid (ClSO₃H) is commonly used under controlled temperatures (0–5°C) to minimize side reactions. Key factors include:

  • Solvent choice : Dichloromethane or chloroform prevents excessive exothermic reactions.
  • Stoichiometry : Excess ClSO₃H ensures complete conversion but requires careful quenching with ice water to isolate the product .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted starting materials. Yield optimization often requires iterative adjustments to temperature and reagent ratios.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Compare chemical shifts with computed data (e.g., δ ~2.8 ppm for sulfonyl chloride protons in branched alkanes) .
  • IR Spectroscopy : Confirm S=O stretches near 1360 cm⁻¹ and 1170 cm⁻¹ .
  • Chromatography : HPLC with UV detection (λ = 210–230 nm) identifies impurities. Purity ≥95% is critical for downstream applications .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and a fume hood are mandatory due to its corrosive and moisture-sensitive nature .
  • Storage : Anhydrous conditions (desiccator with P₂O₅) prevent hydrolysis to sulfonic acids.
  • Waste Disposal : Neutralize with saturated sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does steric hindrance from the 4,4-dimethyl group influence reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Reactivity Studies : Compare reaction rates with less hindered analogs (e.g., propane-2-sulfonyl chloride) using model nucleophiles (amines, alcohols).
  • Kinetic Analysis : Pseudo-first-order kinetics under varying temperatures (Arrhenius plots) reveal steric effects on activation energy.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict transition-state geometries and steric energy barriers .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • Cross-Validation : Combine 2D NMR (HSQC, HMBC) to resolve overlapping signals in crowded spectra (common in branched sulfonyl chlorides) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error.
  • X-ray Crystallography : Resolve ambiguous structures if crystalline derivatives (e.g., sulfonamides) can be prepared .

Q. How can this compound be functionalized for bioconjugation or materials science applications?

  • Methodological Answer :

  • Bioconjugation : React with primary amines (e.g., lysine residues in proteins) at pH 7–8 to form stable sulfonamide linkages. Monitor conjugation efficiency via SDS-PAGE or MALDI-TOF .
  • Polymer Modification : Graft onto polymers (e.g., polyethylene glycol) via nucleophilic substitution. Use GPC to track molecular weight changes .

Research Challenges and Future Directions

  • Stability Under Aqueous Conditions : Investigate hydrolysis kinetics using pH-dependent UV-Vis spectroscopy to optimize storage conditions .
  • Catalytic Applications : Explore use in asymmetric catalysis by designing chiral sulfonamide ligands derived from the compound .

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